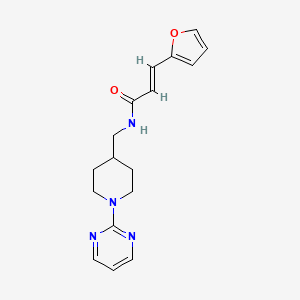

(E)-3-(furan-2-yl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acrylamide

Beschreibung

This compound belongs to the acrylamide class, characterized by an α,β-unsaturated carbonyl system conjugated with aromatic and heterocyclic moieties. Its structure includes:

- Furan-2-yl group: A five-membered oxygen-containing heterocycle, contributing to lipophilicity and π-π stacking interactions.

- Pyrimidin-2-yl-piperidinylmethyl substituent: The pyrimidine ring (a six-membered nitrogen heterocycle) and piperidine scaffold introduce hydrogen-bonding and basicity, which may improve solubility and target binding.

Eigenschaften

IUPAC Name |

(E)-3-(furan-2-yl)-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2/c22-16(5-4-15-3-1-12-23-15)20-13-14-6-10-21(11-7-14)17-18-8-2-9-19-17/h1-5,8-9,12,14H,6-7,10-11,13H2,(H,20,22)/b5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQKPKQBCJTEJP-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C=CC2=CC=CO2)C3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNC(=O)/C=C/C2=CC=CO2)C3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acrylamide typically involves the following steps:

Formation of the acrylamide backbone: This can be achieved through the reaction of furan-2-carbaldehyde with an appropriate amine under basic conditions to form the corresponding imine, followed by reduction to yield the amine. The amine is then reacted with acryloyl chloride to form the acrylamide.

Introduction of the pyrimidine-piperidine moiety: The pyrimidine ring is introduced through a nucleophilic substitution reaction with a piperidine derivative. The resulting intermediate is then coupled with the acrylamide backbone using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of (E)-3-(furan-2-yl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acrylamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

(E)-3-(furan-2-yl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

Research indicates that derivatives of acrylamide compounds, including those similar to (E)-3-(furan-2-yl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acrylamide, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 15 | Apoptosis induction |

| Compound B | HeLa | 20 | Cell cycle arrest |

| (E)-3-(furan-2-yl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acrylamide | A549 | TBD | TBD |

Neurological Applications

The compound has also been investigated for its potential effects on neurological disorders. Similar furan-containing compounds have shown promise as positive allosteric modulators of nicotinic acetylcholine receptors, which are implicated in cognitive function and neurodegenerative diseases such as Alzheimer's . The modulation of these receptors could lead to therapeutic strategies for enhancing memory and learning.

Receptor Interaction Studies

Studies have identified that the compound may interact with various receptors, including A2A adenosine receptors, which are targets for treating neurodegenerative disorders . This interaction is crucial for developing drugs aimed at alleviating symptoms associated with conditions like Parkinson's disease.

Table 2: Receptor Interactions

| Receptor Type | Binding Affinity (Ki) | Effect |

|---|---|---|

| A2A Adenosine | TBD | Neuroprotective |

| Nicotinic Acetylcholine | TBD | Cognitive enhancement |

Clinical Trials and Research Findings

Recent clinical trials have explored the efficacy of similar compounds in treating anxiety and depression, leveraging their action on nicotinic receptors . The results suggest that these compounds can significantly reduce anxiety-like behaviors in animal models, indicating potential for human applications.

Wirkmechanismus

The mechanism of action of (E)-3-(furan-2-yl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Acrylamide Derivatives

| Compound Name | Key Substituents | Biological Activity (if reported) | Evidence ID |

|---|---|---|---|

| (E)-3-(Furan-2-yl)-N-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)acrylamide | Furan-2-yl, pyrimidin-2-yl-piperidinylmethyl | Not explicitly reported | [15] |

| (Z)-3-(4-Nitrophenyl)-N-propyl-2-[(E)-3-(p-tolyl)acrylamido]acrylamide (5012) | Nitrophenyl, p-tolyl, propylamide | Synthetic intermediate; no activity reported | [3] |

| (E)-3-(4-Cyano-2,6-dimethylphenoxy)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acrylamide (17b) | Cyano, methylsulfonyl-piperidine | Kinase inhibition (e.g., EGFR) | [9] |

| (E)-N-(4-(4,6-Dimethylpyrimidin-2-yl)sulfamoylphenyl)-3-(4-methoxyphenyl)acrylamide | 4-Methoxyphenyl, pyrimidinyl-sulfamoyl | Antimicrobial/antiviral potential (inferred) | [11] |

| DM480 (E)-3-(Furan-2-yl)-N-(indolin-1-yl)acrylamide | Furan-2-yl, indoline | GABAAR PAM (EC50 = 1.2 μM) | [15] |

| (2E)-2-Cyano-3-[5-(4-methylphenyl)furan-2-yl]-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acrylamide | Cyano, furan-2-yl, pyrazole | Anticancer (in vitro screening) | [12] |

Structural Similarities and Divergences

- Common Features: Acrylamide core: All compounds share the α,β-unsaturated carbonyl motif, critical for covalent binding or non-covalent interactions (e.g., hydrogen bonding, dipole-dipole) . Aromatic/heterocyclic substituents: Furan, pyrimidine, and pyridine rings are recurrent, enhancing target selectivity via π-π interactions .

- Functional groups: The absence of cyano or sulfamoyl groups in the target compound may reduce electrophilicity compared to 17b or the pyrimidinyl-sulfamoyl analog in .

Physicochemical Properties (Inferred)

- LogP : The furan-2-yl and pyrimidinyl-piperidine groups likely confer moderate lipophilicity (LogP ~2–3), balancing membrane permeability and solubility.

- Hydrogen-bond donors/acceptors: The acrylamide NH (donor) and pyrimidine N (acceptor) may improve solubility in polar solvents compared to analogs like 5012 ().

Biologische Aktivität

(E)-3-(furan-2-yl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acrylamide is a compound of significant interest due to its potential biological activities, particularly as an anti-HIV agent and its interaction with nicotinic receptors. This article reviews the biological activity of this compound, supported by diverse research findings and data.

Chemical Structure and Properties

The compound features a unique structure that combines a furan ring with a pyrimidine-piperidine moiety. This structural diversity is crucial for its biological activity, particularly in inhibiting viral replication and modulating receptor activity.

1. Anti-HIV Activity

Research has demonstrated that derivatives of pyrimidine, including the compound , exhibit potent anti-HIV activity. In a study focused on 2,4,5-trisubstituted pyrimidines, compounds with similar structural features showed effective inhibition against HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). The most potent derivatives had EC50 values ranging from 24.4 to 415 nM, indicating a promising therapeutic potential against HIV .

2. Interaction with Nicotinic Receptors

Another significant aspect of the biological activity of this compound is its interaction with nicotinic acetylcholine receptors (nAChRs). For instance, related compounds have been shown to act as positive allosteric modulators of α7 nAChRs, leading to anxiolytic-like effects in animal models. The modulation of these receptors suggests potential applications in treating anxiety disorders .

Case Study: Anxiolytic Activity

A closely related compound, 3-furan-2-yl-N-p-tolyl-acrylamide, was investigated for its anxiolytic properties. At doses as low as 0.5 mg/kg, it produced significant anxiolytic-like effects in behavioral tests such as the elevated plus maze. This effect was mediated through α7 nAChR pathways, emphasizing the importance of receptor interactions in the biological activity of furan-based compounds .

Table 1: Summary of Biological Activities

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the furan and pyrimidine components can significantly influence biological potency. For example, substituents on the pyrimidine ring can enhance binding affinity and selectivity towards specific receptors or enzymes involved in viral replication.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.